molecular formula C9H6N2O2S B14011578 4-(Pyrimidin-2-yl)thiophene-3-carboxylic acid

4-(Pyrimidin-2-yl)thiophene-3-carboxylic acid

Cat. No.: B14011578
M. Wt: 206.22 g/mol
InChI Key: ORDKGRHXRJVXTM-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-yl)thiophene-3-carboxylic acid is a heterocyclic compound that combines a pyrimidine ring with a thiophene ring, linked through a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-yl)thiophene-3-carboxylic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in the presence of a desiccant such as calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-2-yl)thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield thiols or thioethers.

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-2-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrimidin-2-yl)thiophene-3-carboxylic acid is unique due to its specific combination of a pyrimidine and thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H6N2O2S

Molecular Weight

206.22 g/mol

IUPAC Name

4-pyrimidin-2-ylthiophene-3-carboxylic acid

InChI

InChI=1S/C9H6N2O2S/c12-9(13)7-5-14-4-6(7)8-10-2-1-3-11-8/h1-5H,(H,12,13)

InChI Key

ORDKGRHXRJVXTM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CSC=C2C(=O)O

Origin of Product

United States

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